1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1 -(1 ,4-Dioxaspiro[45]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common approach is to start with the formation of the 1,4-dioxaspiro[4.5]decane moiety, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . The iodination of the pyrazole ring is usually achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-en-8-yl: Similar spirocyclic structure but lacks the pyrazole ring.
1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide: Contains a phenyl group instead of the pyrazole ring.
Uniqueness
1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to its combination of a spirocyclic structure with an iodinated pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19IN2O2 |
---|---|
Molecular Weight |
362.21 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H19IN2O2/c1-9-12(14)10(2)16(15-9)11-3-5-13(6-4-11)17-7-8-18-13/h11H,3-8H2,1-2H3 |
InChI Key |
PVXYFFOFVPKIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCC3(CC2)OCCO3)C)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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